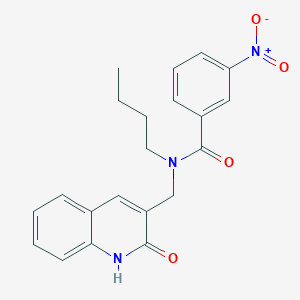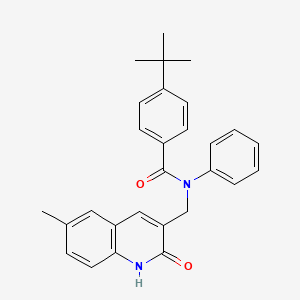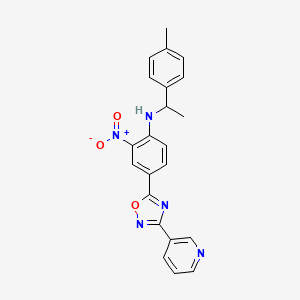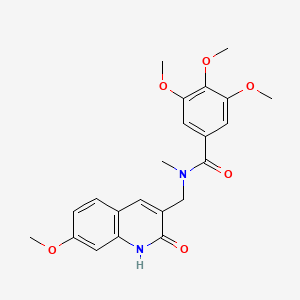
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide, also known as Bp1, is a chemical compound that has been extensively studied for its potential use in scientific research. Bp1 is a fluorescent molecule that can be used to label proteins and other biomolecules, allowing researchers to study their behavior and interactions in living cells.
Wirkmechanismus
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide works by binding to specific biomolecules in living cells, resulting in a fluorescent signal that can be detected using microscopy or other imaging techniques. The precise mechanism of action is not fully understood, but it is thought to involve the formation of a covalent bond between this compound and the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells, making it a safe and reliable tool for scientific research. It does not interfere with normal cellular processes or cause any toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide is its high specificity for certain biomolecules, allowing researchers to selectively label and study specific proteins or other targets. It is also highly photostable, meaning that it can be used for long-term imaging studies without degradation. However, this compound has some limitations, including its relatively low brightness compared to other fluorescent probes, and its limited compatibility with certain imaging techniques.
Zukünftige Richtungen
There are several potential future directions for research involving N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide. One area of interest is the development of new labeling strategies that can increase the brightness and specificity of this compound. Another area of focus is the use of this compound in combination with other imaging techniques, such as super-resolution microscopy, to study complex cellular processes at the nanoscale level. Additionally, there is potential for the use of this compound in drug discovery and development, as it can be used to screen compounds for their effects on specific biomolecules in living cells.
Synthesemethoden
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with N-butyl-N-methylamine, followed by the addition of 2-hydroxyquinoline. The resulting compound can be purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide has a wide range of potential applications in scientific research. It can be used as a fluorescent probe to label specific proteins or other biomolecules in living cells, allowing researchers to study their behavior and interactions in real-time. This can provide valuable insights into cellular processes such as protein trafficking, signal transduction, and gene expression.
Eigenschaften
IUPAC Name |
N-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-2-3-11-23(21(26)16-8-6-9-18(13-16)24(27)28)14-17-12-15-7-4-5-10-19(15)22-20(17)25/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHIKFCKHFJWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)
![N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)

![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)


![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)

